An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Bromo-2-fluorophenoxy)oxetane
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Bromo-2-fluorophenoxy)oxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane motif has emerged as a valuable building block in modern medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties can lead to improvements in solubility, metabolic stability, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the physicochemical properties of a specific oxetane-containing compound, 3-(4-Bromo-2-fluorophenoxy)oxetane, intended to support researchers in its application and further development.
Chemical Identity
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Chemical Name: 3-(4-Bromo-2-fluorophenoxy)oxetane
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Molecular Formula: C₉H₈BrFO₂
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Molecular Weight: 247.06 g/mol
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Chemical Structure:

Synthesis
A plausible and commonly employed method for the synthesis of 3-aryloxyoxetanes is the Williamson ether synthesis.[1][2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the case of 3-(4-Bromo-2-fluorophenoxy)oxetane, the synthesis would likely proceed by reacting 4-bromo-2-fluorophenol with a 3-halooxetane (e.g., 3-bromooxetane or 3-iodooxetane) in the presence of a suitable base.
Proposed Synthetic Protocol: Williamson Ether Synthesis
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Deprotonation of the Phenol: To a solution of 4-bromo-2-fluorophenol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN), a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at 0 °C. The reaction mixture is stirred for a period to allow for the formation of the corresponding phenoxide.
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Nucleophilic Substitution: A solution of 3-halooxetane in the same solvent is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-(4-Bromo-2-fluorophenoxy)oxetane.
Caption: Proposed Williamson ether synthesis workflow.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of 3-(4-Bromo-2-fluorophenoxy)oxetane is presented below. It is important to note that where experimental data is not available, values have been predicted using computational models.
| Property | Value | Method | Source/Citation |
| Molecular Weight | 247.06 g/mol | Calculation | N/A |
| Melting Point | Not available | Experimental | N/A |
| Boiling Point | Not available | Experimental | N/A |
| logP | 2.85 ± 0.38 | Prediction (ALOGPS) | [6] |
| Aqueous Solubility (logS) | -3.23 mol/L | Prediction (AqSolPred) | [7] |
| pKa | Not predicted | N/A | The molecule lacks strongly acidic or basic functional groups. |
Solubility
The aqueous solubility of a compound is a critical parameter in drug development. The predicted aqueous solubility (logS) of -3.23 mol/L suggests that 3-(4-Bromo-2-fluorophenoxy)oxetane is poorly soluble in water. The presence of the lipophilic 4-bromo-2-fluorophenyl group is the primary contributor to this low solubility. However, the polar oxetane ring is known to improve aqueous solubility compared to a non-polar carbocyclic analogue.[8] The compound is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The predicted logP value of 2.85 indicates that 3-(4-Bromo-2-fluorophenoxy)oxetane is a moderately lipophilic compound. This value is within the desirable range for many drug candidates, suggesting a good balance between solubility and membrane permeability.
Acidity and Basicity (pKa)
3-(4-Bromo-2-fluorophenoxy)oxetane does not possess any readily ionizable functional groups. The ether oxygen of the oxetane ring is weakly basic, and the aromatic ring is essentially neutral. Therefore, the compound is not expected to have a significant pKa in the physiologically relevant pH range.
Spectral Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the oxetane ring and the aromatic ring.
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Oxetane Protons: The protons on the oxetane ring will appear as a set of multiplets in the upfield region, typically between 4.5 and 5.0 ppm. The protons on the carbons adjacent to the oxygen atom will be the most deshielded.
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Aromatic Protons: The aromatic protons will appear as a set of multiplets in the downfield region, typically between 6.8 and 7.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the bromo and fluoro substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
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Oxetane Carbons: The carbons of the oxetane ring are expected to resonate in the range of 60-80 ppm.
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Aromatic Carbons: The aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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C-O-C Stretch (Ether): A strong absorption band is expected in the region of 1250-1040 cm⁻¹ corresponding to the aryl alkyl ether linkage.[9][10][11][12][13]
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C-F Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹.
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C-Br Stretch: A medium to strong absorption band in the fingerprint region, typically below 800 cm⁻¹.
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Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be observed in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) is expected to be observed at m/z 246 and 248 with approximately equal intensity, which is characteristic of a compound containing one bromine atom.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways in mass spectrometry.
Safety and Handling
Specific safety data for 3-(4-Bromo-2-fluorophenoxy)oxetane is not available. However, based on the safety data sheets of structurally similar compounds, the following precautions should be taken:
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General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Health Hazards: May cause skin, eye, and respiratory irritation.
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Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of 3-(4-Bromo-2-fluorophenoxy)oxetane. While experimental data for this specific molecule is limited, a combination of calculated values, predicted properties, and analysis of analogous compounds offers valuable insights for researchers. The information presented herein is intended to facilitate the use of this compound in drug discovery and other scientific endeavors.
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